2-氨基-2-甲基丙烷-1-磺酸

描述

2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a sulfonic acid-based compound that is used in a variety of scientific research applications. It is a highly water-soluble, colorless solid that is used as a reagent in organic synthesis, as a buffer in biochemical studies, and as a catalyst in certain reactions. AMPS is also used as a substrate for certain enzymes and as a building block for certain polymers.

科学研究应用

环境应用

- 重金属和染料去除:Mondal 等人 (2019) 的一项研究详细介绍了使用淀粉-g-四聚体水凝胶(结合 2-丙烯酰胺基-2-甲基丙烷磺酸 (AMPS))去除水源中的重金属(如 Bi(III) 和 Hg(II))以及染料(如亮绿-结晶紫)。这种水凝胶表现出显着的吸附能力和可回收性,突出了其在环境修复中的潜力 (Mondal、Karmakar、Chattopadhyay 和 Singha,2019)。

工业应用

- 油气开采和水处理:张虹 (2006) 综述了 AMPS 的性质和制备,指出了其在石油天然气开采和水处理行业中的应用。AMPS 的均聚物或共聚物因其耐热性、耐盐性和抗剪切性而受到重视,这对于解决油气田开采中的复杂问题至关重要 (张虹,2006)。

聚合物化学

- 用于各种用途的共聚物:Bray 等人 (2017) 讨论了 AMPS 在通过可逆加成断裂链转移 (RAFT) 聚合合成均聚物和嵌段共聚物中的应用。由于其确定的结构和性质,这些共聚物在众多工业应用中找到了用途 (Bray、Peltier、Kim、Mastrangelo 和 Perrier,2017)。

传感技术

- 湿度传感器:Sakai 等人 (1987) 使用接枝了 2-丙烯酰胺基-2-甲基丙烷磺酸的微孔聚乙烯薄膜制作了一个湿度传感器。该传感器表现出长期的稳定性和耐水性,显示出在环境监测和控制系统中应用的前景 (Sakai、Rao、Sadaoka 和 Matsuguchi,1987)。

提高采收率

- 用于采油的磺酸盐共聚物:Gou 等人 (2015) 合成了新型咪唑啉基磺酸盐共聚物,并结合了 AMPS,用于提高采收率。这些共聚物显示出优异的热稳定性和耐高温性,使其适用于具有挑战性的采油环境 (Gou、Luo、Liu、Xia、Jing、Zhang、Li、Li 和 Guo,2015)。

生物医学工程

- 用于生物成像的荧光三元共聚物:Dutta 等人 (2020) 使用 2-丙烯酰胺基-2-甲基丙烷磺酸合成了荧光三元共聚物,用于选择性 Cr(III) 传感器和生物成像应用。这些三元共聚物适用于人骨肉瘤癌细胞的荧光成像,展示了基于 AMPS 的聚合物在医学诊断中的潜力 (Dutta、Mahapatra、Deb、Mitra、Dutta、Chattopadhyay、Banerjee、Sil、Maiti 和 Singha,2020)。

其他应用

- 离子交换伏安法:Rastogi、Ganesan 和 Krishnamoorthi (2012) 利用 2-丙烯酰胺基-2-甲基丙烷磺酸的共聚物进行离子交换伏安法,用于生物重要分子的电分析,突出了其分析应用 (Rastogi、Ganesan 和 Krishnamoorthi,2012)。

安全和危害

作用机制

Target of Action

2-Amino-2-methylpropane-1-sulfonic acid (AMPS) is a monomer that belongs to the class of sulfonic acid monomers . It is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly (AMPS), AMPS-functionalized polymers, and hydrogels . These polymers are used in a wide range of applications, such as textiles, flocculants, dispersants, scale control agents, personal care products, water treatment, oil fields, and emulsion coatings .

Mode of Action

AMPS and allylamine (AA) were copolymerized in an aqueous solution via free radical polymerization using ammonium persulfate as the initiator . AMPS was found to be more reactive than AA and copolymers had a random composition .

Biochemical Pathways

It is known that amps can be copolymerized with other monomers via free radical methods .

Pharmacokinetics

It is known that isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (ms) and nuclear magnetic resonance (nmr), which is beneficial to the study of pharmacometabolic kinetics (adme) .

Result of Action

The flocculation performance of the copolymer was evaluated in Fe(OH)3 hydrosol. When the concentration of the copolymer in the hydrosol was more than 15 mg/L, the concentration of Fe3+ ions decreased up to 15 times due to flocculation of hydrosol particles . It was determined that the zeta potential of the particles decreased from +58 to +20 mV and the average particle size of the hydrosol increased approximately 30 times when copolymer concentration in the hydrosol reached 20 mg/L .

Action Environment

It is known that amps has a strong anionic water-soluble sulfonic acid group, which gives it salt resistance, high temperature resistance, dye affinity, conductivity, ion exchange, and good tolerance to divalent cations . The amide group gives it good hydrolysis stability, acid and alkali resistance, and thermal stability . The active double bond gives it addition polymerization properties, allowing it to copolymerize with a variety of olefin monomers .

生化分析

Biochemical Properties

2-Amino-2-methylpropane-1-sulfonic acid plays a crucial role in biochemical reactions, particularly in the stabilization of enzymes and proteins. It interacts with various biomolecules, including enzymes such as proteases and kinases, by forming stable complexes that enhance their activity and stability. The sulfonic acid group in 2-Amino-2-methylpropane-1-sulfonic acid provides an ionic character that facilitates these interactions, making it an effective stabilizing agent in biochemical assays .

Cellular Effects

2-Amino-2-methylpropane-1-sulfonic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, it can enhance the expression of genes involved in stress response and metabolic regulation, thereby promoting cell survival and adaptation under stress conditions . Additionally, 2-Amino-2-methylpropane-1-sulfonic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of 2-Amino-2-methylpropane-1-sulfonic acid involves its interaction with various biomolecules at the molecular level. It binds to enzymes and proteins through ionic and hydrogen bonding interactions, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-Amino-2-methylpropane-1-sulfonic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-methylpropane-1-sulfonic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to extreme pH or temperature conditions. Long-term studies have shown that 2-Amino-2-methylpropane-1-sulfonic acid can have sustained effects on cellular function, including prolonged activation of stress response pathways and metabolic regulation . Its stability and effectiveness can be compromised under harsh conditions, leading to reduced activity and potential degradation products.

Dosage Effects in Animal Models

The effects of 2-Amino-2-methylpropane-1-sulfonic acid in animal models vary with different dosages. At low doses, this compound can enhance cellular function and promote metabolic regulation without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular stress and apoptosis. Studies in animal models have shown that there is a threshold dose above which the adverse effects become pronounced, leading to tissue damage and impaired function . Therefore, careful dosage optimization is essential to maximize the beneficial effects while minimizing the risks.

Metabolic Pathways

2-Amino-2-methylpropane-1-sulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as amino acids, nucleotides, and lipids. This compound can also influence the flux through metabolic pathways by altering the activity of regulatory enzymes, thereby affecting the overall metabolic balance in cells .

Transport and Distribution

Within cells and tissues, 2-Amino-2-methylpropane-1-sulfonic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments, ensuring its availability for biochemical reactions. The distribution of 2-Amino-2-methylpropane-1-sulfonic acid can also be influenced by its interactions with binding proteins, which can sequester the compound and regulate its activity .

Subcellular Localization

The subcellular localization of 2-Amino-2-methylpropane-1-sulfonic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria or the nucleus, where it can exert its effects on metabolic regulation and gene expression. The localization of 2-Amino-2-methylpropane-1-sulfonic acid can also be influenced by its interactions with other biomolecules, which can facilitate its transport and retention within specific subcellular regions .

属性

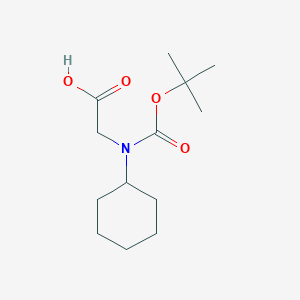

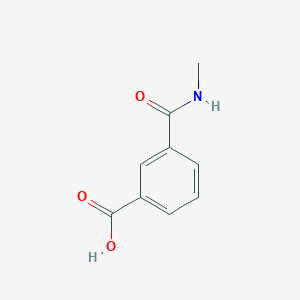

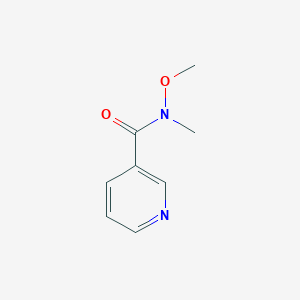

IUPAC Name |

2-amino-2-methylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNATGSBCVJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449117 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86311-35-5 | |

| Record name | 2-Amino-2-methylpropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)